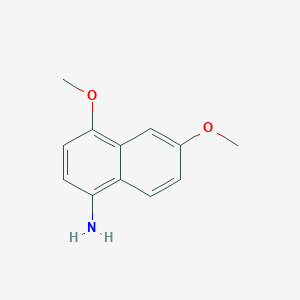
1-Naphthalenamine, 4,6-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, 4,6-dimethoxy- is an organic compound derived from naphthalene It is characterized by the presence of an amine group attached to the naphthalene ring, with two methoxy groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the nitration of 1-naphthol followed by reduction to obtain 1-naphthylamine. The methoxy groups can then be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 1-Naphthalenamine, 4,6-dimethoxy- typically involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with iron and hydrochloric acid. The methylation step is performed using methylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthalenamine derivatives.
Substitution: Halogenated or nitrated naphthalenamine derivatives.
Scientific Research Applications
1-Naphthalenamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, 4,6-dimethoxy- involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, π-π interactions, and electron donation, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with nucleic acid functions.
Comparison with Similar Compounds
1-Naphthylamine: Lacks the methoxy groups, making it less versatile in certain reactions.
2-Naphthylamine: Has the amine group at a different position, affecting its reactivity and applications.
1-Naphthol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 1-Naphthalenamine, 4,6-dimethoxy- is unique due to the presence of both amine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy groups increase its solubility and stability, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
121726-81-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-3-4-9-10(7-8)12(15-2)6-5-11(9)13/h3-7H,13H2,1-2H3 |
InChI Key |
SOOHSUVRCJJTTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


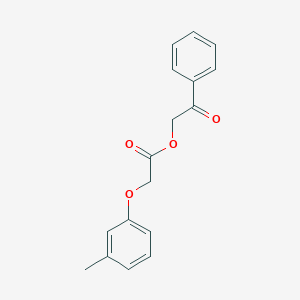

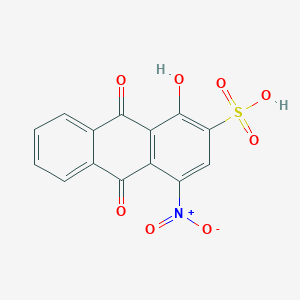
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
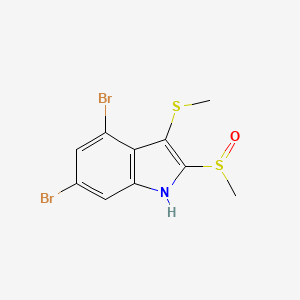

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
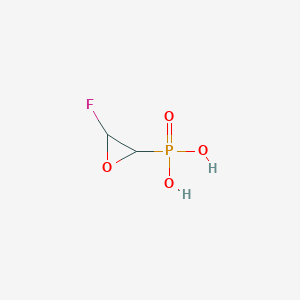
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

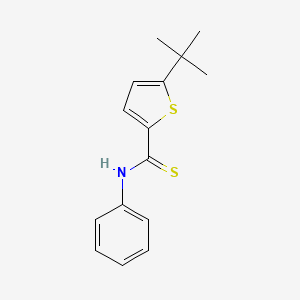
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
